Ethyl(ethynyl)mercury
Description
Ethylmercury (C₂H₅Hg⁺) is an organomercury compound historically used as a fungicide and bactericide, notably in formulations like ethylmercury chloride (EMC), ethylmercury phosphate (EMP), and ethylmercury p-toluene sulfonamide (EMTS). Unlike methylmercury, which bioaccumulates in aquatic food chains, ethylmercury has shorter environmental persistence due to faster degradation. Its primary applications included seed treatment and pharmaceuticals, though its use has declined due to toxicity concerns.
Properties
CAS No. |
82490-17-3 |
|---|---|
Molecular Formula |
C4H6Hg |
Molecular Weight |
254.68 g/mol |
IUPAC Name |
ethyl(ethynyl)mercury |
InChI |
InChI=1S/C2H5.C2H.Hg/c2*1-2;/h1H2,2H3;1H; |
InChI Key |
JTOVXSBGNYTHGT-UHFFFAOYSA-N |
Canonical SMILES |
CC[Hg]C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl(ethynyl)mercury typically involves the reaction of ethynylmercury chloride with ethylmagnesium bromide (Grignard reagent). The reaction proceeds as follows: [ \text{C}_2\text{H}_5\text{MgBr} + \text{C}_2\text{H}_5\text{HgCl} \rightarrow \text{C}_2\text{H}_5\text{HgC}_2\text{H} + \text{MgBrCl} ]
This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is typically stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound is not common due to its high toxicity and limited applications. when produced, it follows similar synthetic routes as described above, with stringent controls to prevent environmental contamination and ensure the safety of workers.
Chemical Reactions Analysis
Types of Reactions
Ethyl(ethynyl)mercury can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury (II) oxide and other by-products.
Reduction: Reduction reactions can convert this compound to elemental mercury and hydrocarbons.
Substitution: The ethyl and ethynyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Mercury (II) oxide (HgO) and carbon dioxide (CO₂).
Reduction: Elemental mercury (Hg) and ethane (C₂H₆).
Substitution: Various organomercury compounds depending on the nucleophile used.
Scientific Research Applications
Ethyl(ethynyl)mercury has limited applications in scientific research due to its toxicity. it has been studied for its potential use in:
Chemistry: As a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Investigating the effects of organomercury compounds on biological systems.
Medicine: Limited use in the past as a preservative in vaccines, although this has been largely discontinued due to safety concerns.
Industry: Occasionally used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl(ethynyl)mercury involves its interaction with thiol groups (-SH) in proteins and enzymes. This interaction disrupts the normal function of these biomolecules, leading to cellular toxicity. The compound can also cross the blood-brain barrier, leading to neurological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Organomercury compounds vary in alkyl/aryl groups, influencing their stability, solubility, and volatility:
- Ethylmercury (C₂H₅Hg⁺) : Moderately volatile; forms salts like EMC (ethylmercury chloride, CAS 16056-37-4).
- Methylmercury (CH₃Hg⁺) : Highly volatile and lipophilic, leading to bioaccumulation in aquatic systems.
- Phenylmercury (C₆H₅Hg⁺) : Low volatility; used as phenylmercury acetate (PMA, CAS 62-38-4).
- Methoxyethylmercury (CH₃OCH₂CH₂Hg⁺) : Intermediate volatility; used in methoxyethylmercury chloride (CAS 123-88-6).
Table 1: Key Physicochemical Properties
Toxicity Profiles
- Ethylmercury : Demonstrates lower neurotoxicity compared to methylmercury. Magos et al. (1985) reported ethylmercury’s faster clearance from the brain and reduced neurotoxic effects in animal models. However, chronic exposure still risks renal and immune toxicity.
- Methylmercury : Potent neurotoxicant; bioaccumulates in fish and humans, causing developmental deficits (e.g., Minamata disease).
- Phenylmercury: Toxicity resembles inorganic mercury, primarily causing nephrotoxicity rather than neurotoxicity.
- Methoxyethylmercury: Limited data, but animal studies suggest moderate toxicity with renal and hepatic damage.
Table 2: Comparative Toxicity Data
Analytical Detection Methods
Ethylmercury and its analogs are quantified using advanced chromatographic techniques:
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